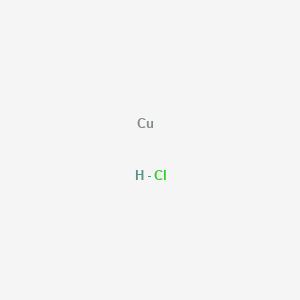
Salzsaure Kupfer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salzsaure Kupfer, also known as copper(II) chloride, is an inorganic compound with the chemical formula CuCl₂. It is a yellowish-brown solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Salzsaure Kupfer can be synthesized through several methods:
Reaction of Copper with Chlorine: Copper metal reacts with chlorine gas to form copper(II) chloride. [ \text{Cu} + \text{Cl}_2 \rightarrow \text{CuCl}_2 ]
Reaction of Copper(II) Oxide with Hydrochloric Acid: Copper(II) oxide reacts with hydrochloric acid to produce copper(II) chloride and water. [ \text{CuO} + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} ]
Electrolysis of Sodium Chloride with Copper Electrodes: Copper(II) chloride can also be produced by the electrolysis of sodium chloride solution using copper electrodes.
Industrial Production Methods
Industrially, copper(II) chloride is produced by the chlorination of copper metal or copper-containing residues. The process involves treating an aqueous suspension of the residues with a mineral acid and an oxidizing agent, one or both of which contain chlorine, to form an aqueous copper(II) chloride solution .
化学反応の分析
Types of Reactions
Copper(II) chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) chloride can be reduced to copper(I) chloride or elemental copper. [ 2\text{CuCl}_2 + \text{H}_2 \rightarrow 2\text{CuCl} + 2\text{HCl} ]
Substitution Reactions: Copper(II) chloride can react with other halides to form different copper halides. [ \text{CuCl}_2 + 2\text{NaBr} \rightarrow \text{CuBr}_2 + 2\text{NaCl} ]
Complex Formation: Copper(II) chloride can form complexes with various ligands, such as ammonia. [ \text{CuCl}_2 + 4\text{NH}_3 \rightarrow \text{[Cu(NH}_3\text{)}_4\text{]Cl}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with copper(II) chloride include reducing agents like hydrogen gas, halide salts like sodium bromide, and ligands like ammonia. These reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions with copper(II) chloride include copper(I) chloride, various copper halides, and copper-ligand complexes .
科学的研究の応用
Copper(II) chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Copper(II) chloride is used in biological studies to investigate the effects of copper on various biological systems.
Industry: Copper(II) chloride is used in the production of pigments, as a wood preservative, and in the deodorization and desulfurization of petroleum fractions
作用機序
The mechanism of action of copper(II) chloride involves its ability to form complexes with various biomolecules, disrupting their normal function. In antimicrobial applications, copper(II) chloride damages cellular structures, binds to biomolecules, and disrupts cellular homeostasis .
類似化合物との比較
Copper(II) chloride can be compared with other copper halides, such as copper(I) chloride (CuCl) and copper(II) bromide (CuBr₂). While all these compounds share similar properties, copper(II) chloride is unique in its high solubility in water and its ability to form a wide range of complexes with different ligands .
List of Similar Compounds
- Copper(I) chloride (CuCl)
- Copper(II) bromide (CuBr₂)
- Copper(II) sulfate (CuSO₄)
- Copper(II) nitrate (Cu(NO₃)₂)
特性
分子式 |
ClCuH |
|---|---|
分子量 |
100.01 g/mol |
IUPAC名 |
copper;hydrochloride |
InChI |
InChI=1S/ClH.Cu/h1H; |
InChIキー |
NNIYFVYSVUWTOA-UHFFFAOYSA-N |
正規SMILES |
Cl.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


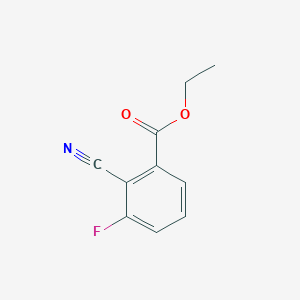
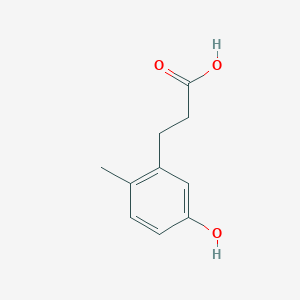
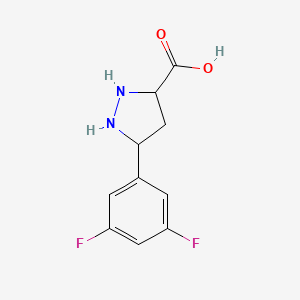
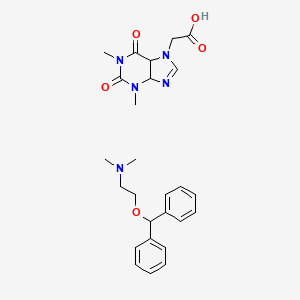


![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)

![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)

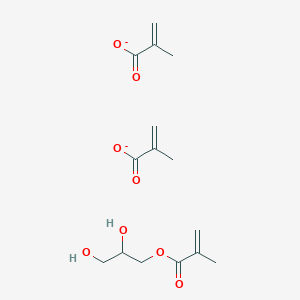
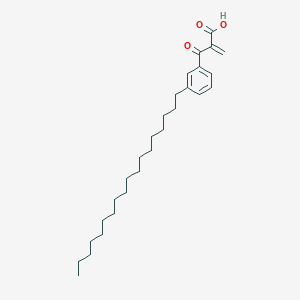
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
